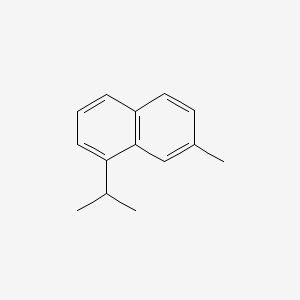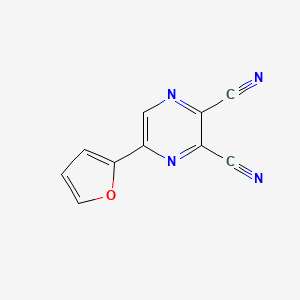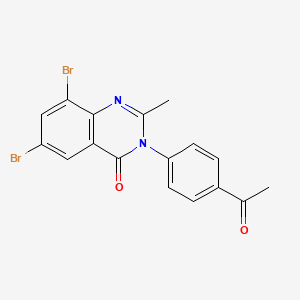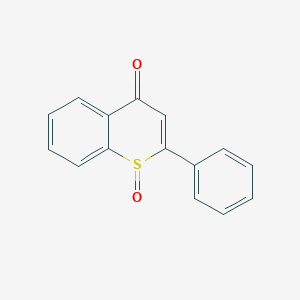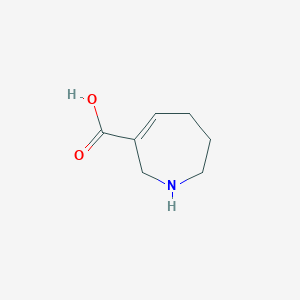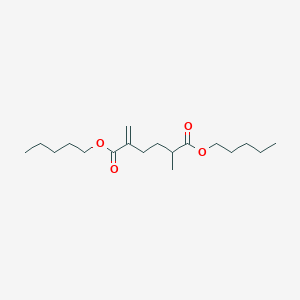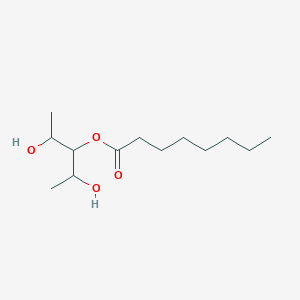![molecular formula C15H26N2O B14468827 (2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone CAS No. 67626-32-8](/img/structure/B14468827.png)
(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro structure where at least one of the cyclic components is a nitrogen heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone typically involves the formation of the spiro structure through a series of chemical reactions. One common method involves the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in significant quantities. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of (2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[5.5]undecan-1-one: Another azaspiro compound with a similar spiro structure but different functional groups.
1,4,9-Triazaspiro[5.5]undecan-2-one: A derivative with additional nitrogen atoms in the spiro structure.
Uniqueness
(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone is unique due to its specific combination of the spiro structure and the pyrrolidin-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
67626-32-8 |
|---|---|
Fórmula molecular |
C15H26N2O |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
2-azaspiro[5.5]undecan-2-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C15H26N2O/c18-14(16-10-4-5-11-16)17-12-6-9-15(13-17)7-2-1-3-8-15/h1-13H2 |
Clave InChI |
HVWPEYNLBSUYRG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CCCN(C2)C(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)
![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)


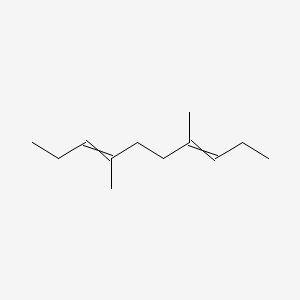
![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
